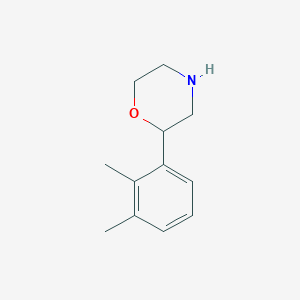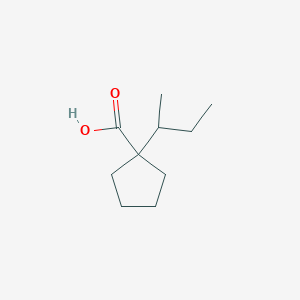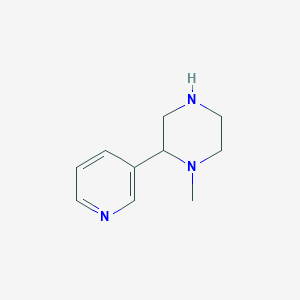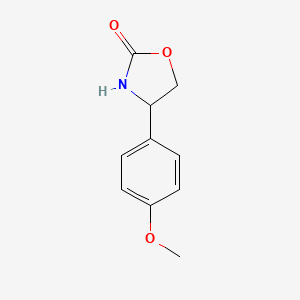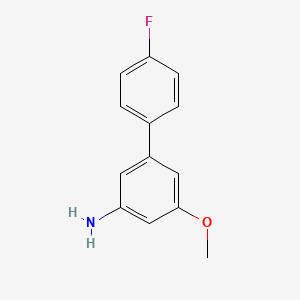
3-(4-Fluorophenyl)-5-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenyl)-5-methoxyaniline is an organic compound that belongs to the class of aromatic amines It features a fluorophenyl group and a methoxy group attached to an aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-methoxyaniline typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-3-nitroaniline.
Reduction: The nitro group in 4-fluoro-3-nitroaniline is reduced to an amino group, yielding 4-fluoro-3-aminophenylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and high-yield reaction conditions to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Fluorophenyl)-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products
Oxidation: Nitro and nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorophenyl)-5-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3-(4-Fluorophenyl)-5-methoxyaniline depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity. For example, it could act as an inhibitor of certain kinases or proteases.
Chemical Reactivity: The presence of the fluorophenyl and methoxy groups can influence its reactivity, making it a useful intermediate in various synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-5-methoxyaniline: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)-5-methoxyaniline: Similar structure but with a bromine atom instead of fluorine.
3-(4-Methylphenyl)-5-methoxyaniline: Similar structure but with a methyl group instead of fluorine.
Uniqueness
3-(4-Fluorophenyl)-5-methoxyaniline is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. Fluorine atoms are known to enhance the stability and bioactivity of organic compounds, making this compound particularly valuable in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C13H12FNO |
|---|---|
Molekulargewicht |
217.24 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-5-methoxyaniline |
InChI |
InChI=1S/C13H12FNO/c1-16-13-7-10(6-12(15)8-13)9-2-4-11(14)5-3-9/h2-8H,15H2,1H3 |
InChI-Schlüssel |
FBRIJPXGYNDQRW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)N)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



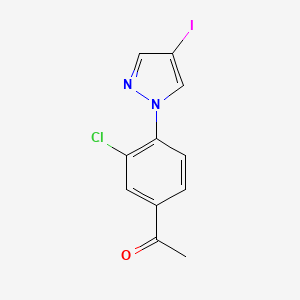
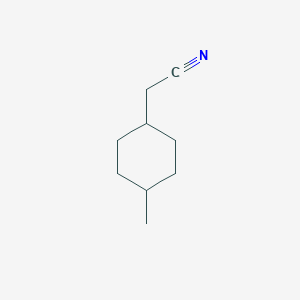
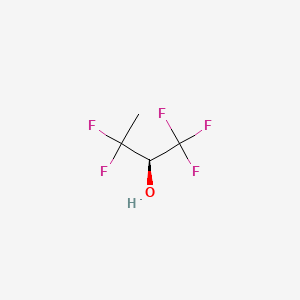
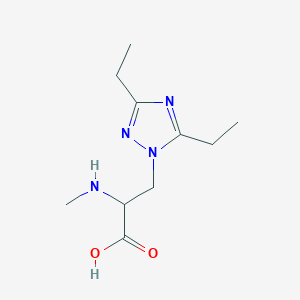
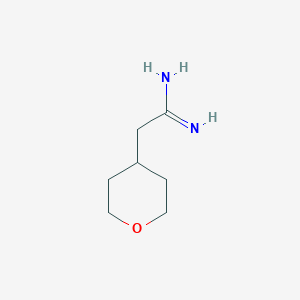
![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
